Fmoc-L-Asp(OtBu)-HmbGly-OH
Overview
Description
“Fmoc-Asp(Otbu)-(Hmb)Gly-OH” is a Fmoc protected amino acid used in solid phase peptide synthesis . The t-butyl ester of the side chain is readily hydrolyzed in the same conditions used to cleave peptides from Wang resin or Rink amide resin .
Synthesis Analysis
The Dmb backbone protection completely prevents base-catalyzed aspartimide formation of the Asp (OtBu)-Gly motif during Fmoc-SPPS . The Dmb moiety is readily introduced by coupling this Fmoc-dipeptide . Contrary to the Hmb derivative, cyclic lactones cannot be formed during activation .
Chemical Reactions Analysis
The Asp (OtBu) residue can form aspartimide under strong basic conditions . The aspartimide can open to form either the desired peptide or the beta-peptide . Backbone protection on the amino acid before Asp will prevent aspartimide formation .
Physical and Chemical Properties Analysis
“Fmoc-Asp(Otbu)-(Hmb)Gly-OH” is a white to yellowish powder . The melting point, boiling point, solubility, vapor pressure, and relative density are not known .
Scientific Research Applications
Fmoc-Asp(Otbu)-(Hmb)Gly-OH is used in peptide synthesis to prevent aspartimide formation, a common side reaction in Asp-Xaa sequences, particularly Asp-Gly. The Hmb (2-hydroxy-4-methoxybenzyl) group serves as an effective backbone amide protection in this context (Röder et al., 2010).
Systematic investigations have revealed that even bulky side-chain protecting groups like OtBu do not fully prevent aspartimide formation in Fmoc/tBu-based solid-phase peptide synthesis (SPPS). Fmoc-Asp(Otbu)-(Hmb)Gly-OH has been synthesized and included in studies to understand the influence of various factors, including Fmoc-cleavage conditions and the nature of Asp side-chain protection, on aspartimide formation (Mergler et al., 2001).
The extent of aspartimide and related by-product formation in Fmoc-based SPPS has been studied using various Asp β-carboxy protecting groups and different Fmoc cleavage protocols. This research included new Fmoc-Asp-OH derivatives and showed that combining OtBu side-chain protection with Hmb backbone protection for the preceding Gly residue significantly reduces aspartimide formation (Mergler et al., 2003).
Fmoc-Asp(Otbu)-(Hmb)Gly-OH has been compared to other Fmoc-Asp derivatives in studies examining the reduction of aspartimide-related by-products in peptide synthesis. These studies highlight the importance of the Asp β-carboxy protecting group and the duration of exposure to bases in minimizing by-product formation (Mergler & Dick, 2005).
The Fmoc-Asp(Otbu)-OH variant has also been used in capillary zone electrophoresis for the resolution of enantiomers of N-Fmoc amino acids, demonstrating its utility in analytical applications (Wu Hong-li, 2005).
Mechanism of Action
Target of Action
Fmoc-L-Asp(OtBu)-HmbGly-OH, also known as Fmoc-Asp(Otbu)-(Hmb)Gly-OH, is a Fmoc protected amino acid . It is primarily used in solid phase peptide synthesis . The primary target of this compound is the peptide chain that is being synthesized .
Mode of Action
The compound acts by preventing the formation of aspartimide by-products during Fmoc solid phase peptide synthesis . Aspartimide by-products can lead to undesired peptide sequences . Therefore, the use of this compound ensures the correct sequence of the peptide is maintained .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . By preventing the formation of aspartimide by-products, it ensures the integrity of the peptide sequence, which is crucial for the biological function of the synthesized peptide .
Result of Action
The primary result of the action of this compound is the successful synthesis of the desired peptide without the formation of aspartimide by-products . This leads to peptides that are correctly sequenced and functional .
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment during the process of solid phase peptide synthesis . Factors such as temperature, pH, and the presence of other reagents in the reaction mixture can influence its efficacy and stability .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N2O9/c1-33(2,3)44-30(39)16-27(31(40)35(18-29(37)38)17-20-13-14-21(42-4)15-28(20)36)34-32(41)43-19-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-15,26-27,36H,16-19H2,1-4H3,(H,34,41)(H,37,38)/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJHXXOYIQLAEM-MHZLTWQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)N(CC1=C(C=C(C=C1)OC)O)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)O)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373308 | |
Record name | Fmoc-L-Asp(OtBu)-HmbGly-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502640-94-0 | |
Record name | Fmoc-L-Asp(OtBu)-HmbGly-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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